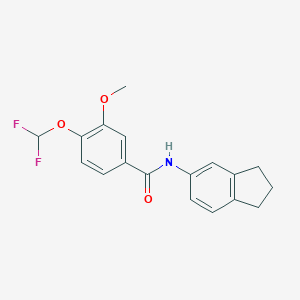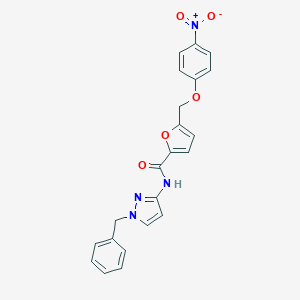![molecular formula C20H23NO4 B279847 4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine, commonly known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
EPM works by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons. By inhibiting microglial activation, EPM can protect neurons from damage and promote their survival. EPM has also been found to modulate the expression of various genes involved in inflammation and cell death, further contributing to its neuroprotective effects.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects in scientific research. It has been found to reduce the levels of inflammatory cytokines in the brain, such as TNF-alpha and IL-1beta. EPM has also been shown to increase the levels of antioxidants in the brain, such as glutathione and superoxide dismutase. Additionally, EPM has been found to improve cognitive function and reduce brain damage in animal models of ischemic stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using EPM in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, EPM has been found to have low toxicity and few side effects, making it a safe compound to use in scientific research. However, one limitation of using EPM is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on EPM. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EPM has also been investigated for its potential use in the treatment of spinal cord injury and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of EPM and its effects on various cellular pathways.
合成方法
The synthesis of EPM involves the reaction of 4-ethoxyphenol with benzoyl chloride in the presence of a base to form 4-ethoxybenzoyl chloride. The resulting compound is then reacted with morpholine to produce EPM. The synthesis of EPM is a relatively simple process that can be performed in a laboratory setting.
科学研究应用
EPM has been found to have potential therapeutic applications in various scientific research areas. It has been studied for its neuroprotective effects in the treatment of ischemic stroke and traumatic brain injury. EPM has also been investigated for its anti-inflammatory properties in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, EPM has been found to have anti-tumor effects in the treatment of cancer.
属性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
[4-[(4-ethoxyphenoxy)methyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H23NO4/c1-2-24-18-7-9-19(10-8-18)25-15-16-3-5-17(6-4-16)20(22)21-11-13-23-14-12-21/h3-10H,2,11-15H2,1H3 |
InChI 键 |
SRVATEPENVALCX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
规范 SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)

![N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B279779.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
